molecular formula C21H13Cl2N3O4 B5108345 N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide

Cat. No. B5108345
M. Wt: 442.2 g/mol
InChI Key: MIEPLZOTGOOSPA-UHFFFAOYSA-N
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Description

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide, also known as DMNB, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to a class of compounds called benzoxazoles, which have been extensively studied for their potential therapeutic applications in various diseases.

Mechanism of Action

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide binds to the minor groove of DNA and RNA through intercalation, which causes a conformational change in the nucleic acid structure. This interaction can lead to changes in gene expression and protein synthesis, making N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide a valuable tool for studying cellular processes.
Biochemical and Physiological Effects
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide in lab experiments is its ability to selectively bind to nucleic acids, making it a valuable tool for studying DNA and RNA structure and function. However, N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide has limitations in terms of its stability and solubility, which can affect its efficacy in certain experiments.

Future Directions

There are several potential future directions for research involving N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide. One area of interest is the development of N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide-based therapeutics for cancer treatment. Another potential future direction is the use of N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide as a tool for studying the structure and function of non-coding RNA molecules, which have been shown to play important roles in gene regulation and disease development. Additionally, N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide could be used in the development of new fluorescent probes for imaging cellular processes.

Synthesis Methods

The synthesis of N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide involves the reaction of 2-amino-5-nitrobenzoic acid with 2,4-dichlorobenzoyl chloride and sodium bicarbonate in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide in its pure form.

Scientific Research Applications

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide has been extensively used in scientific research for its ability to bind to DNA and RNA, making it a valuable tool for studying nucleic acid structure and function. It has also been used as a fluorescent probe for detecting protein-protein interactions and for studying enzyme kinetics.

properties

IUPAC Name

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N3O4/c1-11-14(3-2-4-18(11)26(28)29)20(27)24-13-6-8-19-17(10-13)25-21(30-19)15-7-5-12(22)9-16(15)23/h2-10H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEPLZOTGOOSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide

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